

A Comparative Pharmacokinetic Analysis of Leflunomide and its Active Metabolite, Teriflunomide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Neflumozide	
Cat. No.:	B10782280	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the immunomodulatory agent Leflunomide and its principal active metabolite, Teriflunomide. The information presented is intended to support research and development efforts in the fields of pharmacology and drug development. Note: The initial query for "**Neflumozide**" has been interpreted as a likely reference to "Leflunomide," a widely studied isoxazole derivative.

Leflunomide is a prodrug that is rapidly and almost completely converted to its active form, Teriflunomide (also known as A77 1726), in the intestinal mucosa and plasma.[1][2] This conversion is so extensive that the pharmacological activity of Leflunomide is primarily attributed to Teriflunomide.[3][4] Consequently, the pharmacokinetics of these two entities are intrinsically linked, yet they possess distinct characteristics that are crucial for drug development and clinical application.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Leflunomide and its active metabolite, Teriflunomide.

Parameter	Leflunomide (Prodrug)	Teriflunomide (Active Metabolite)	Source(s)
Absorption	Rapidly absorbed and metabolized. Parent compound is rarely detectable in plasma.	Peak plasma concentrations (Tmax) reached 1-4 hours after oral administration of Teriflunomide, or 6-12 hours after Leflunomide administration.	[5]
Bioavailability	Approximately 80% (as Teriflunomide).	Close to 100%.	
Distribution	Not applicable as it is rapidly converted.	Volume of distribution (Vss) is approximately 11 L (0.13 L/kg).	
Protein Binding	Not applicable.	Extensively bound to plasma proteins (>99%), primarily albumin.	
Metabolism	Undergoes rapid, near-complete metabolism to Teriflunomide. This occurs in the gastrointestinal wall and liver.	Undergoes further metabolism to minor, inactive metabolites. Not metabolized by CYP450 enzymes.	
Elimination	Not directly eliminated in significant amounts.	Eliminated through both renal and biliary pathways. Approximately 43% is excreted in urine and 48% in feces following	

		Leflunomide administration.
Half-life (t½)	Extremely short due to rapid conversion.	Long elimination half- life of approximately 10-19 days.
Clearance	Not applicable.	Total body clearance is approximately 30.5 mL/h after a single IV dose.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. Below are generalized protocols typical for assessing the pharmacokinetics of Leflunomide and Teriflunomide in human subjects.

Bioequivalence and Pharmacokinetic Study Protocol

A common study design to evaluate the pharmacokinetics of Leflunomide and its metabolite is a single-dose, randomized, open-label, two-way crossover study.

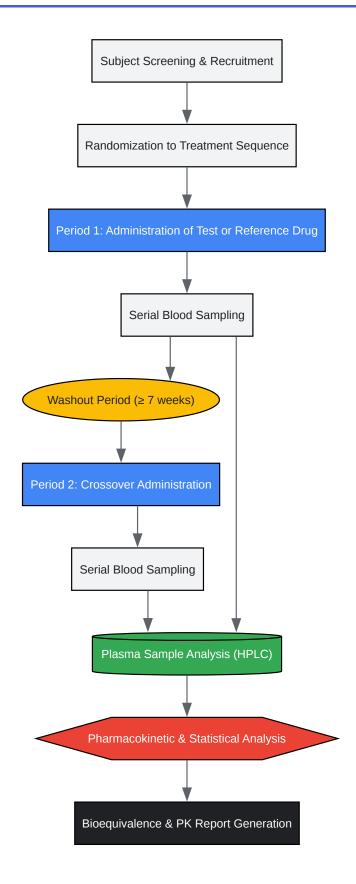
- Subject Recruitment: Healthy male and non-pregnant, non-lactating female volunteers are recruited. Subjects are typically screened for normal health status through physical examinations and laboratory tests.
- Dosing and Administration: A single oral dose of Leflunomide (e.g., 20 mg) is administered to the subjects. Due to the long half-life of Teriflunomide, a loading dose of 100 mg for 3 days may be used in clinical studies to achieve steady-state concentrations more rapidly.
- Washout Period: In crossover studies, a lengthy washout period of at least 7 weeks is required between drug administrations to ensure complete elimination of Teriflunomide from the body.
- Blood Sampling: Venous blood samples are collected at predetermined time points before
 and after drug administration. Sampling may continue for an extended period (e.g., up to 672
 hours) due to the long half-life of the active metabolite.

- Analyte Measurement: Plasma concentrations of Teriflunomide (A77 1726) are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
- Pharmacokinetic Analysis: The collected plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), half-life (1½), and clearance.

Mechanism of Action and Signaling Pathway

Leflunomide's immunomodulatory effects are mediated by its active metabolite, Teriflunomide. The primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cells like activated lymphocytes. By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, leading to a G1 phase cell cycle arrest and thereby inhibiting the proliferation of T and B lymphocytes that are key drivers of autoimmune diseases.

At higher concentrations, Teriflunomide may also inhibit tyrosine kinases involved in lymphocyte signaling pathways.


Click to download full resolution via product page

Caption: Mechanism of action of Leflunomide.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of Leflunomide.

Click to download full resolution via product page

Caption: Workflow for a crossover pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. neurology.org [neurology.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [A Comparative Pharmacokinetic Analysis of Leflunomide and its Active Metabolite, Teriflunomide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10782280#a-comparative-pharmacokinetics-of-neflumozide-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com